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Introduction

Cilofexor (formerly GS-9674) is a potent and selective, non-steroidal farnesoid X receptor
(FXR) agonist that has been investigated for the treatment of cholestatic liver diseases and
non-alcoholic steatohepatitis (NASH).[1][2] As a key regulator of bile acid, lipid, and glucose
metabolism, FXR has emerged as a promising therapeutic target for these conditions.[2][3]
This document provides a comprehensive summary of the available data from early-phase
clinical trials of cilofexor, with a focus on quantitative outcomes, experimental methodologies,
and the underlying signaling pathways.

Mechanism of Action: FXR Agonism

Cilofexor exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed
in the liver and intestine.[4] FXR plays a central role in maintaining bile acid homeostasis.
Intestinal FXR activation by cilofexor leads to the release of fibroblast growth factor 19
(FGF19), which in turn signals to the liver to suppress bile acid synthesis by inhibiting the
enzyme cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting step in the classical bile acid
synthesis pathway. This can be measured by a decrease in the bile acid precursor 7a-hydroxy-
4-cholesten-3-one (C4). In the liver, FXR activation also influences the expression of genes
involved in bile acid transport and metabolism. Beyond bile acid regulation, FXR agonism has
been shown to have anti-inflammatory, anti-fibrotic, and metabolic benefits in preclinical
models.
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Caption: Cilofexor's activation of the FXR signaling pathway.

Phase 2 Clinical Trial in Non-Alcoholic
Steatohepatitis (NASH)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety
of cilofexor in patients with non-cirrhotic NASH.

Experimental Protocol

o Study Design: 140 patients were randomized to receive cilofexor 100 mg (n=56), 30 mg
(n=56), or placebo (n=28) orally once daily for 24 weeks.

o Patient Population: Adults with non-cirrhotic NASH, diagnosed by magnetic resonance
imaging-proton density fat fraction (MRI-PDFF) >8% and liver stiffness =2.5 kPa by magnetic
resonance elastography (MRE) or historical liver biopsy.

e Endpoints:
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o Primary: Change in hepatic steatosis as measured by MRI-PDFF from baseline to week
24.

o Secondary: Changes in liver stiffness by MRE and transient elastography, and serum
markers of fibrosis.

: _ E

Parameter

Placebo (n=28)

Cilofexor 30 mg
(n=56)

Cilofexor 100 mg
(n=56)

Baseline Median MRI-

16.3% 16.3% 16.3%
PDFF
Median Relative
_ -22.7% (P=0.003 vs
Change in MRI-PDFF +1.9% -1.8%
placebo)
at Week 24
Patients with 230% 39% (P=0.011 vs
13% 14%

Decline in MRI-PDFF

placebo)

Change in Serum
Gamma-Glutamyl
Transferase (GGT)

Significant decrease

vs placebo

Significant decrease

vs placebo

Significant decrease

vs placebo

Change in Serum C4

Significant decrease

vs placebo

Significant decrease

vs placebo

Significant decrease

vs placebo

Change in Primary

Significant decrease

Significant decrease

Significant decrease

Bile Acids vs placebo vs placebo vs placebo
Adverse Events
Moderate to Severe

4% 4% 14%

Pruritus

Data compiled from a Phase 2 trial in non-cirrhotic NASH.

Phase 2 Clinical Trial in Primary Sclerosing
Cholangitis (PSC)
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A 12-week, Phase 2, randomized, placebo-controlled study assessed the safety and efficacy of
cilofexor in non-cirrhotic patients with large-duct PSC.

Experimental Protocol

o Study Design: 52 patients were randomized to receive cilofexor 100 mg (n=22), 30 mg
(n=20), or placebo (n=10) orally once daily for 12 weeks.

o Patient Population: Non-cirrhotic adults with PSC, serum alkaline phosphatase (ALP) >1.67x
the upper limit of normal (ULN), and total bilirubin <2 mg/dL.

e Endpoints:
o Primary: Safety and tolerability.

o Secondary: Changes in liver biochemistry (ALP, GGT, ALT, AST) and markers of
cholestasis.

Quantitative Data Summary
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Parameter (Median
Change at Week
12)

Cilofexor 30 mg

Placebo (n=10) (n=20)

Cilofexor 100 mg
(n=22)

Serum Alkaline
Phosphatase (ALP)

-21% (P=0.029 vs

placebo)

Gamma-Glutamyl
Transferase (GGT)

-30% (P<0.001 vs

placebo)

Alanine
Aminotransferase
(ALT)

-49% (P=0.009 vs

placebo)

Aspartate
Aminotransferase
(AST)

-42% (P=0.019 vs

placebo)

Serum C4 Reduced vs placebo Reduced vs placebo
Serum Bile Acids Reduced Greatest reduction
Adverse Events

Grade 2 or 3 Pruritus 40% 20% 14%

Data from a 12-week, Phase 2 trial in PSC.

Phase 1b Clinical Trial in PSC with Compensated

Cirrhosis

A proof-of-concept, open-label, Phase 1b study evaluated cilofexor in patients with

compensated cirrhosis due to PSC.

Experimental Protocol

o Study Design: 11 patients received escalating doses of cilofexor: 30 mg once daily (weeks

1-4), 60 mg once daily (weeks 5-8), and 100 mg once daily (weeks 9-12).
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o Patient Population: Adults aged 18-70 years with a diagnosis of PSC and compensated
cirrhosis.

e Endpoints:
o Primary: Safety and tolerability.

o Exploratory: Changes in markers of cholestasis, fibrosis, and bile acid homeostasis.

: o :

Parameter (Median Change from Baseline

Cilofexor (n=11)

to Week 12)

Alkaline Phosphatase (ALP) -13.0%
Gamma-Glutamyl Transferase (GGT) -43.5%
Alanine Transaminase (ALT) -24.8%
Total Bilirubin -12.7%
Direct Bilirubin -21.2%
Serum C4 (LS Mean % Change) -55.3%
Cholic Acid (LS Mean % Change) -60.5%

Adverse Events

Drug-Related Pruritus 63.6% (7/11 patients)

Data from a 12-week, open-label, Phase 1b trial in PSC with cirrhosis.

Clinical Trial Workflow
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Caption: Generalized workflow for early-phase cilofexor clinical trials.
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Summary and Conclusion

Early-phase clinical trials have demonstrated that cilofexor is generally well-tolerated and
shows evidence of target engagement through its effects on markers of cholestasis and bile
acid synthesis. In patients with NASH, cilofexor significantly reduced hepatic steatosis. In
patients with PSC, both with and without cirrhosis, cilofexor led to improvements in liver
biochemistry. The most common treatment-related adverse event was pruritus, which appeared
to be dose-related in some studies. These initial findings supported the further clinical
development of cilofexor for these conditions. However, a subsequent Phase 3 trial in non-
cirrhotic PSC (PRIMIS) was terminated early for futility as cilofexor did not significantly reduce
the rate of fibrosis progression compared to placebo. This highlights the complexity of
translating improvements in biochemical markers to long-term histological benefits. The data
from these early-phase studies remain valuable for understanding the clinical pharmacology of
FXR agonists and for designing future trials in hepatology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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